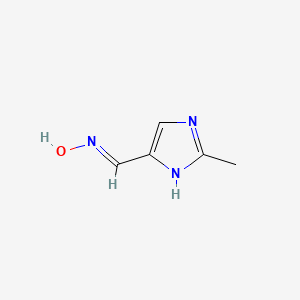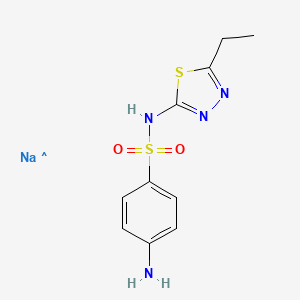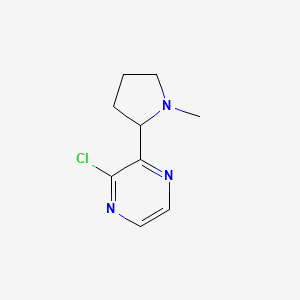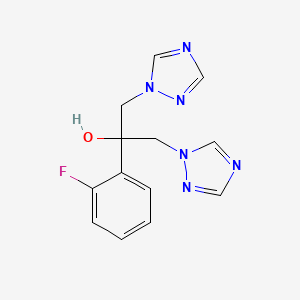![molecular formula C18H13N3O B15132654 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with an amino group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one typically involves the cyclization of functionalized pyrroles or quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which occurs under mild conditions in the presence of carboxylic acid derivatives and visible light . Another approach involves the reaction of aryl methyl ketones with N-(2-aminophenyl)pyrrole in the presence of catalytic amounts of elemental iodine in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to develop efficient production processes.
化学反应分析
Types of Reactions
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve solvents like ethanol, DMSO, or acetonitrile, and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler analog with a similar fused ring system but lacking the amino group.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring system.
Pyrrolo[1,2-a]quinoxaline: A structurally related compound with a pyrrole ring fused to the quinoxaline system.
Uniqueness
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
属性
分子式 |
C18H13N3O |
|---|---|
分子量 |
287.3 g/mol |
IUPAC 名称 |
2-(2-aminophenyl)-2H-benzo[g]quinoxalin-3-one |
InChI |
InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10,17H,19H2 |
InChI 键 |
IUCFKFIPIGZWTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2C(=O)N=C3C=C4C=CC=CC4=CC3=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)

![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15132641.png)


![N-(2-chlorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132659.png)

![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)
